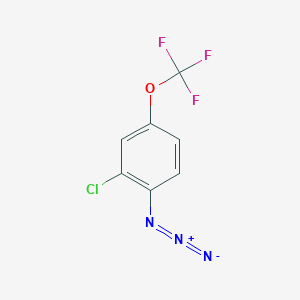

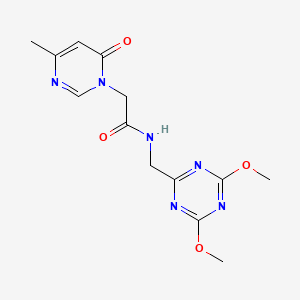

![molecular formula C19H20N4O4 B2495894 3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol CAS No. 905780-96-3](/img/structure/B2495894.png)

3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related 1,2,4-triazine derivatives involves multi-step chemical processes that include the use of specific reagents and conditions to achieve the desired molecular structure. For instance, one method involves the Ugi reaction followed by a reaction with sodium ethoxide to produce 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which share a similar triazine core structure (M. Sañudo, S. Marcaccini, Sara Basurto, T. Torroba, 2006).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives has been characterized using techniques such as X-ray diffraction and density functional theory (DFT). These studies reveal the detailed geometrical configuration of the molecules, including dihedral angles and hydrogen bonding patterns, which are crucial for understanding their chemical behavior (Șahin, Onur, Kantar, Cihan, Bekircan, Olcay, Şaşmaz, Selami, Buyukgungor, Orhan, 2011).

Chemical Reactions and Properties

The chemical reactivity of 1,2,4-triazine derivatives includes their ability to undergo various chemical transformations, such as the formation of amides and esters under certain conditions. These reactions are facilitated by the presence of functional groups that can interact with reagents, leading to the formation of new chemical bonds and structures (M. Kunishima, Chiho Kawachi, J. Monta, K. Terao, F. Iwasaki, S. Tani, 1999).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of triazine derivatives involves the reaction of ester ethoxycarbonylhydrazones with primary amines, leading to various novel compounds, including those with methoxybenzyl groups. These compounds are further modified to explore their biological activities (Bektaş et al., 2007). Another study focused on the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, evaluating their anticancer activity against a variety of cancer cell lines (Bekircan et al., 2008).

Biological Activities

- Antimicrobial Activity : Certain derivatives of the compound have shown good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

- Anticancer Evaluation : Some derivatives demonstrated anticancer activity against a panel of cancer cell lines, suggesting their application in cancer research and potential therapeutic use (Bekircan et al., 2008).

- Urease Inhibition and Antioxidant Activity : Triazole derivatives have also been explored for their urease inhibition and antioxidant activities, with some compounds showing significant effects (Hanif et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3,4-dimethoxyanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-25-14-7-4-12(5-8-14)10-15-18(24)21-19(23-22-15)20-13-6-9-16(26-2)17(11-13)27-3/h4-9,11H,10H2,1-3H3,(H2,20,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESIOQKQXBIZPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

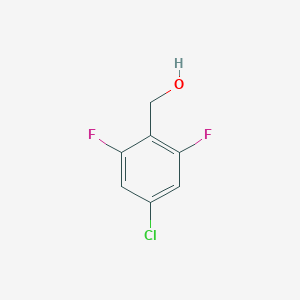

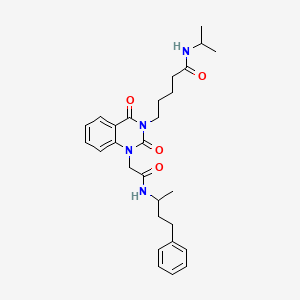

![Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate](/img/structure/B2495817.png)

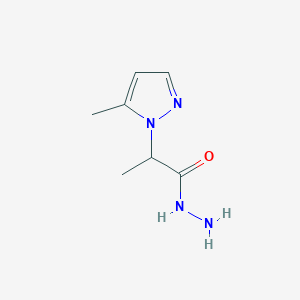

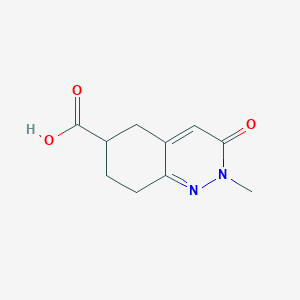

![N-[(2,4-dichlorophenyl)methyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2495818.png)

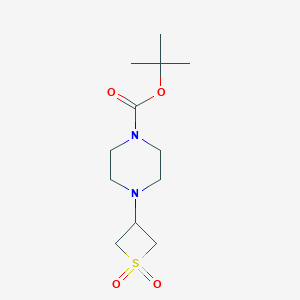

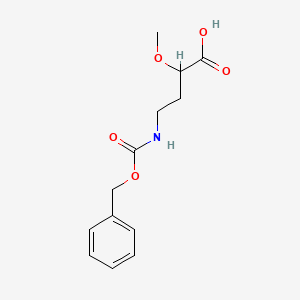

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2495826.png)

![N-(2-chloro-4-methylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2495830.png)

![(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2495832.png)

![[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2495833.png)